7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound that features a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic synthesis. The process often starts with the preparation of the core spirocyclic structure, followed by the introduction of the fluorophenyl and imidazole groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the functional group being replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one may be studied for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, this compound might find applications in the development of new materials with unique properties, such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are known for their diverse biological activities.
Carbonyl Compounds: Compounds containing a carbonyl group (C=O) are common in organic chemistry and exhibit a wide range of reactivity.
Uniqueness
What sets 7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one apart is its spirocyclic structure combined with the presence of both fluorophenyl and imidazole groups. This unique combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(1H-imidazole-5-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2/c20-15-5-2-1-4-14(15)11-23-8-3-6-19(18(23)26)7-9-24(12-19)17(25)16-10-21-13-22-16/h1-2,4-5,10,13H,3,6-9,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCWXWKHLVWQSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CN=CN3)C(=O)N(C1)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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